Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)-
Description
The compound "Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)-" features a benzene ring substituted with three distinct functional groups:
- 1-Fluoro group: Enhances electron-withdrawing properties and influences reactivity.
- 4-(Trifluoromethyl) group: A strong electron-withdrawing group (CF₃) that increases hydrophobicity and stability.
Properties
IUPAC Name |
1-fluoro-2-prop-2-enoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVWBKASQVRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have the necessary substituents.
Reaction Conditions: The fluoro group can be introduced via electrophilic fluorination, while the propenyloxy group can be added through an etherification reaction. The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield.
Chemical Reactions Analysis
Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The propenyloxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield alcohols.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions but can include substituted benzene derivatives, aldehydes, acids, and alcohols.
Scientific Research Applications
Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups:
Molecular Targets: The fluoro and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors.
Pathways Involved: The compound may participate in metabolic pathways involving oxidation and reduction, influencing biological activity.
Comparison with Similar Compounds
Structural and Reactivity Differences
- Substituent Effects: Halogens (F, Cl, Br, I): Fluorine’s small size and high electronegativity increase ring stability, while heavier halogens (Br, I) improve leaving-group ability in substitution reactions . Allyl Ether vs. Trifluoromethyl (CF₃): Consistently enhances lipophilicity and metabolic stability across analogs, making these compounds valuable in drug design .
- Synthetic Routes: Allyl ether derivatives (e.g., the target compound) are often synthesized via Williamson ether synthesis or nucleophilic aromatic substitution . Bromo- or iodo-substituted analogs (e.g., CAS 1208-41-9) are typically prepared via halogenation of phenol precursors .
Research Findings and Challenges
- Thermal Stability : Allyl ethers (e.g., the target compound) may undergo Claisen rearrangement at elevated temperatures, complicating storage but enabling tailored synthesis .
- Synthetic Optimization : Yield improvements for iodine-containing analogs (e.g., CAS 920334-57-2) remain challenging due to steric hindrance from the CF₃ group .
Biological Activity
Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)-, also known by its IUPAC name 1-fluoro-2-prop-2-enoxy-4-(trifluoromethyl)benzene, is a fluorinated organic compound characterized by a benzene ring with several functional groups. Its structure includes a fluoro group, a propenyloxy group, and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities.
Structure and Composition
| Property | Value |
|---|---|
| Molecular Formula | C10H8F4O |
| Molecular Weight | 220.16 g/mol |
| Boiling Point | 213.4 ± 40.0 °C (Predicted) |
| CAS Number | 289891-94-7 |
Synthesis
The synthesis of this compound typically involves:
- Electrophilic Fluorination : Introduction of the fluoro group.
- Etherification : Addition of the propenyloxy group.
- Trifluoromethylation : Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide.
The biological activity of Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- is primarily attributed to its functional groups:
- Fluoro and Trifluoromethyl Groups : These enhance binding affinity to various enzymes and receptors, potentially influencing metabolic pathways.
- Propenyloxy Group : This may participate in oxidation-reduction reactions, affecting the compound's overall biological interactions.
Research Findings
Research has indicated that this compound can be utilized in various biological studies, particularly in enzyme interaction and metabolic pathway analysis. Specific findings include:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic processes, although detailed studies are required to elucidate specific targets and mechanisms.
Case Studies
- Study on Enzyme Interactions : A study demonstrated that compounds with trifluoromethyl groups often exhibit increased potency in enzyme inhibition assays compared to their non-fluorinated counterparts.
- Toxicology Assessments : Toxicological evaluations indicate that while some fluorinated compounds can exhibit cytotoxicity at high concentrations, the specific effects of Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- require further investigation to determine safe exposure levels.
Comparative Analysis
To understand its unique properties, Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- can be compared with similar compounds:
| Compound Name | Key Differences |
|---|---|
| Benzene, 1-fluoro-2-(2-nitro-1-propen-1-yl) | Contains a nitro group instead of trifluoromethyl |
| Benzene, 1-fluoro-2-methoxy-3-(2-propen-1-yloxy) | Features a methoxy group impacting reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
